molecular formula C11H10N2O2S B15355517 3-(Thiophen-3-ylmethylamino)pyridine-4-carboxylic acid

3-(Thiophen-3-ylmethylamino)pyridine-4-carboxylic acid

Cat. No.: B15355517
M. Wt: 234.28 g/mol
InChI Key: QKTIJBXMFBUINL-UHFFFAOYSA-N
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Description

3-(Thiophen-3-ylmethylamino)pyridine-4-carboxylic acid is a heterocyclic aromatic organic compound that contains a thiophene ring, a pyridine ring, and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde and pyridine-4-carboxylic acid.

  • Reaction Steps: The process involves the formation of an imine intermediate by reacting thiophene-3-carboxaldehyde with an amine, followed by the reduction of the imine to form the final product.

  • Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or amine.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as pyridine-4-carboxylic acid derivatives.

  • Reduction Products: Reduced forms such as pyridine-4-methanol or pyridine-4-amine.

  • Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the biological system and the specific application. For example, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • Thiophene Derivatives: Other thiophene-based compounds with similar functional groups.

  • Pyridine Derivatives: Pyridine compounds with different substituents.

  • Carboxylic Acid Derivatives: Other carboxylic acids with varying side chains.

Uniqueness: 3-(Thiophen-3-ylmethylamino)pyridine-4-carboxylic acid stands out due to its unique combination of thiophene, pyridine, and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for the development of new drugs, materials, and chemical processes.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

3-(thiophen-3-ylmethylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c14-11(15)9-1-3-12-6-10(9)13-5-8-2-4-16-7-8/h1-4,6-7,13H,5H2,(H,14,15)

InChI Key

QKTIJBXMFBUINL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NCC2=CSC=C2

Origin of Product

United States

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